molecular formula C11H13N3O2 B6601582 tert-butyl N-(5-cyanopyridin-3-yl)carbamate CAS No. 1823811-69-3

tert-butyl N-(5-cyanopyridin-3-yl)carbamate

Cat. No. B6601582
CAS RN: 1823811-69-3
M. Wt: 219.24 g/mol
InChI Key: NVSKAKPKSFANHT-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-cyanopyridin-3-yl)carbamate (TBC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the pyridine family and has been used as a building block for the synthesis of a variety of organic compounds. TBC is a highly active compound and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Tert-butyl N-(5-cyanopyridin-3-yl)carbamate has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of organic compounds. It has also been used as a ligand in the synthesis of transition metal complexes. In addition, it has been used as a reagent in the synthesis of a variety of organic compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-cyanopyridin-3-yl)carbamate is not fully understood. It is believed to interact with a variety of enzymes and receptors in the body. It is also believed to interact with DNA and RNA, which may explain its biochemical and physiological effects.
Biochemical and Physiological Effects
tert-butyl N-(5-cyanopyridin-3-yl)carbamate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been found to inhibit the activity of certain receptors, such as the serotonin receptor. In addition, it has been found to have an anti-inflammatory effect and to have an effect on the immune system.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(5-cyanopyridin-3-yl)carbamate has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. It is also a highly active compound, which makes it ideal for use in a variety of experiments. The main limitation of tert-butyl N-(5-cyanopyridin-3-yl)carbamate is that it is not very stable and can degrade over time.

Future Directions

There are a number of potential future directions for tert-butyl N-(5-cyanopyridin-3-yl)carbamate. It could be used in the development of new drugs or therapies. It could also be used in the development of new materials, such as polymers or catalysts. In addition, it could be used in the development of new analytical techniques, such as mass spectrometry or nuclear magnetic resonance. Finally, it could be used to further understand the biochemical and physiological effects of tert-butyl N-(5-cyanopyridin-3-yl)carbamate.

Synthesis Methods

Tert-butyl N-(5-cyanopyridin-3-yl)carbamate can be synthesized using a reaction between tert-butyl carbamate and 5-cyanopyridine. This reaction is conducted in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out under aprotic conditions, such as dimethylformamide. The reaction is generally complete in a few hours and yields a product that is relatively pure.

properties

IUPAC Name

tert-butyl N-(5-cyanopyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-4-8(5-12)6-13-7-9/h4,6-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSKAKPKSFANHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (5-cyanopyridin-3-YL)carbamate

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